molecular formula C17H25N3O3S B4975769 Ethanone, 2-phenyl-1-[4-(1-piperidinylsulfonyl)-1-piperazinyl]- CAS No. 825607-94-1

Ethanone, 2-phenyl-1-[4-(1-piperidinylsulfonyl)-1-piperazinyl]-

Cat. No.: B4975769
CAS No.: 825607-94-1
M. Wt: 351.5 g/mol
InChI Key: YAKBOXGUHAACFA-UHFFFAOYSA-N
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Description

Ethanone, 2-phenyl-1-[4-(1-piperidinylsulfonyl)-1-piperazinyl]- is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a phenyl group, a piperidinylsulfonyl group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-phenyl-1-[4-(1-piperidinylsulfonyl)-1-piperazinyl]- typically involves multiple steps. One common method includes the reaction of 1-phenyl-2-(piperidin-1-yl)ethanone with a sulfonyl chloride derivative in the presence of a base. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction conditions precisely. The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-phenyl-1-[4-(1-piperidinylsulfonyl)-1-piperazinyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Ethanone, 2-phenyl-1-[4-(1-piperidinylsulfonyl)-1-piperazinyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-phenyl-1-[4-(1-piperidinylsulfonyl)-1-piperazinyl]- involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride
  • 1-[4-(piperidine-1-sulfonyl)phenyl]ethanone

Uniqueness

Ethanone, 2-phenyl-1-[4-(1-piperidinylsulfonyl)-1-piperazinyl]- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-phenyl-1-(4-piperidin-1-ylsulfonylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c21-17(15-16-7-3-1-4-8-16)18-11-13-20(14-12-18)24(22,23)19-9-5-2-6-10-19/h1,3-4,7-8H,2,5-6,9-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKBOXGUHAACFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601186950
Record name 2-Phenyl-1-[4-(1-piperidinylsulfonyl)-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825607-94-1
Record name 2-Phenyl-1-[4-(1-piperidinylsulfonyl)-1-piperazinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=825607-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-1-[4-(1-piperidinylsulfonyl)-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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